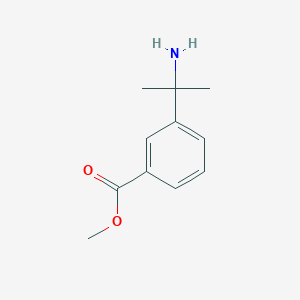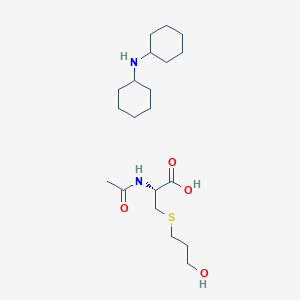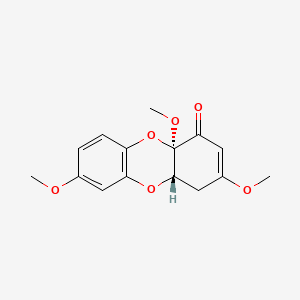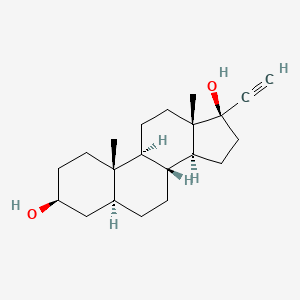![molecular formula C64H80N8O8Pd B13442133 5,8,14,17,23,26,32,35-Octabutoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;palladium(2+) CAS No. 129679-94-3](/img/structure/B13442133.png)
5,8,14,17,23,26,32,35-Octabutoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;palladium(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,8,14,17,23,26,32,35-Octabutoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[286113,10112,19121,2804,9013,18022,27031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;palladium(2+) is a complex organometallic compound This compound is characterized by its intricate structure, which includes multiple nitrogen and oxygen atoms, as well as a palladium ion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the organic ligand and its subsequent coordination to the palladium ion. Typical reaction conditions may include:
Solvents: Organic solvents such as dichloromethane or toluene.
Temperature: Reactions may be carried out at room temperature or under reflux conditions.
Catalysts: Palladium salts or complexes may be used as catalysts.
Industrial Production Methods
Industrial production of such complex compounds may involve:
Batch Processes: Small-scale synthesis in laboratory settings.
Continuous Flow Processes: Larger-scale production using continuous flow reactors to ensure consistent quality and yield.
化学反应分析
Types of Reactions
This compound may undergo various types of chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of one or more ligands in the complex.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, phosphines.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxidized ligands, while substitution reactions may result in new palladium complexes with different ligands.
科学研究应用
Chemistry
Catalysis: Used as a catalyst in various organic reactions, including cross-coupling reactions.
Material Science:
Biology
Bioconjugation: Used in the synthesis of bioconjugates for biological studies.
Drug Delivery: Potential use in drug delivery systems due to its ability to coordinate with various ligands.
Medicine
Anticancer Agents: Studied for its potential as an anticancer agent due to its ability to interact with DNA.
Imaging Agents: Used in the development of imaging agents for medical diagnostics.
Industry
Environmental Science: Used in environmental remediation processes.
作用机制
The mechanism of action of this compound would depend on its specific application. For example:
Catalysis: The palladium ion may facilitate the formation of new chemical bonds by coordinating with reactants.
Biological Activity: The compound may interact with biological molecules such as DNA or proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
Palladium Complexes: Other palladium complexes with different ligands.
Organometallic Compounds: Complexes containing other transition metals such as platinum or gold.
Uniqueness
This compound is unique due to its specific ligand structure and the presence of multiple nitrogen and oxygen atoms, which may confer unique chemical and biological properties.
属性
CAS 编号 |
129679-94-3 |
|---|---|
分子式 |
C64H80N8O8Pd |
分子量 |
1195.8 g/mol |
IUPAC 名称 |
5,8,14,17,23,26,32,35-octabutoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;palladium(2+) |
InChI |
InChI=1S/C64H80N8O8.Pd/c1-9-17-33-73-41-25-26-42(74-34-18-10-2)50-49(41)57-65-58(50)70-60-53-45(77-37-21-13-5)29-30-46(78-38-22-14-6)54(53)62(67-60)72-64-56-48(80-40-24-16-8)32-31-47(79-39-23-15-7)55(56)63(68-64)71-61-52-44(76-36-20-12-4)28-27-43(75-35-19-11-3)51(52)59(66-61)69-57;/h25-32H,9-24,33-40H2,1-8H3;/q-2;+2 |
InChI 键 |
MXXKEPGTIHYADW-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=C2C(=C(C=C1)OCCCC)C3=NC4=NC(=NC5=C6C(=CC=C(C6=C([N-]5)N=C7C8=C(C=CC(=C8C(=N7)N=C2[N-]3)OCCCC)OCCCC)OCCCC)OCCCC)C9=C(C=CC(=C94)OCCCC)OCCCC.[Pd+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


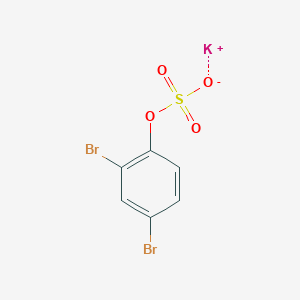
![(2R,3S)-rel-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid](/img/structure/B13442056.png)
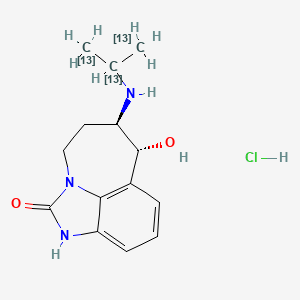
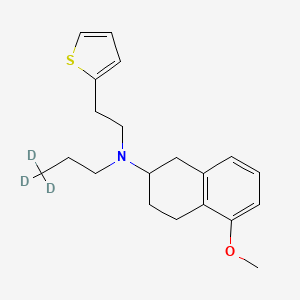
![2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B13442079.png)
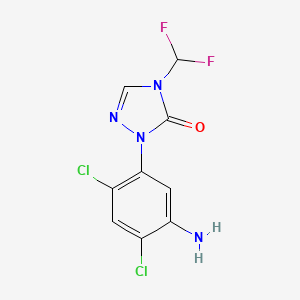
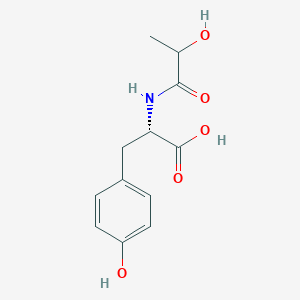
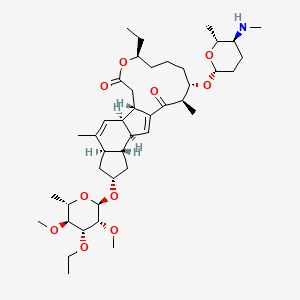
![(2R)-2-[3-[5-[(2R)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-hydroxyphenyl]-4-hydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B13442096.png)
![ethyl 3-[[2-[[4-(N-heptan-2-yloxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13442116.png)
